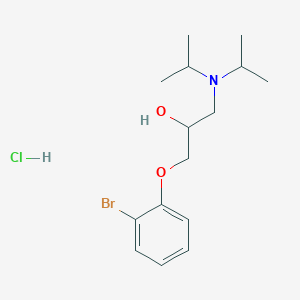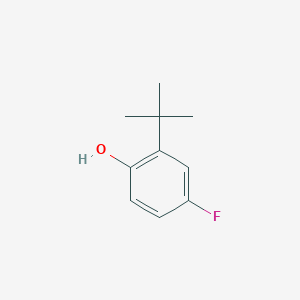
2-Tert-butyl-4-fluorophenol
Übersicht
Beschreibung
2-Tert-butyl-4-fluorophenol, also known as TBFP, is a white crystalline solid with a molecular formula of C10H13FO. It has a molecular weight of 168.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-4-fluorophenol is characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring . The exact structure can be represented by the formula C10H13FO .Wissenschaftliche Forschungsanwendungen
Organic Chemistry
“2-Tert-butyl-4-fluorophenol” is used in the field of organic chemistry. It is involved in the selective and efficient generation of ortho-brominated para-substituted phenols . The reaction is tolerant of a range of substituents, including CH3, F, and NHBoc .
Synthesis of Aryl 1-indanylketone Inhibitors
This compound plays a crucial role in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 . This process involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .
Synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists
“2-Tert-butyl-4-fluorophenol” is also used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists . This process involves a Sonogashira coupling to the tert-butyl protected phenoxyacetic acid derivative .
Synthesis of Cytotoxic Peptidic Marine Natural Product Bisebromoamide
This compound is used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide . This process involves modification and peptide coupling of brominated D-tyrosine derivatives .
Antioxidant Properties
“2-Tert-butyl-4-fluorophenol” has antioxidant properties. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Antifungal Properties
This compound has shown fungicidal activity against Botrytis cinerea . This property makes it a potential candidate for use in environmentally friendly disease management strategies .
Anticancer Properties
“2-Tert-butyl-4-fluorophenol” has demonstrated cytotoxic activity against MCF-7 cells, a breast carcinoma cell line . It has an identified IC50 value of 5 μg/ml, indicating its potential effectiveness against cancer cells .
Enhancing Durability and Endurance of Plastics, Rubber, and Polymers
Due to its antioxidant properties, “2-Tert-butyl-4-fluorophenol” is used to enhance the durability and endurance of plastics, rubber, and polymers . It helps in preventing the degradation of these materials .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
It’s known that the compound has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . It can neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .
Biochemical Pathways
The compound’s antioxidant properties suggest that it may be involved in pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
Similar compounds such as 2-tert-butyl-4-cyclohexyl nicotinate have been studied for their pharmacokinetics and metabolism .
Result of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .
Action Environment
Similar compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been studied for their effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities .
Eigenschaften
IUPAC Name |
2-tert-butyl-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNOPRZOOFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)

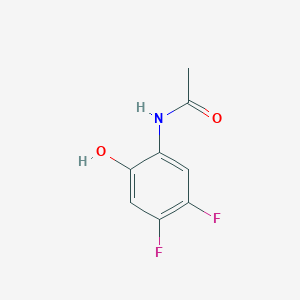
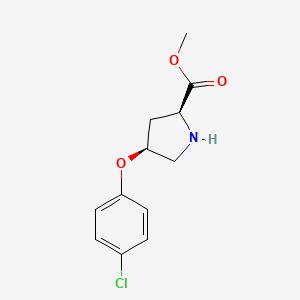
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
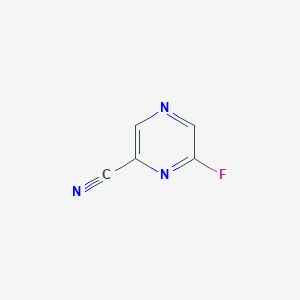
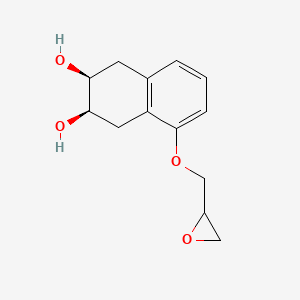

![(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B3131722.png)
